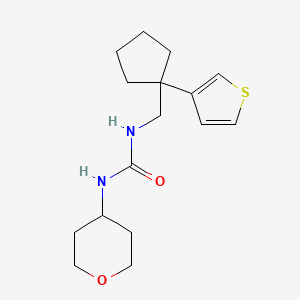

1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Beschreibung

1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS: 2034500-09-7) is a urea derivative featuring a tetrahydro-2H-pyran (THP) ring and a thiophene-substituted cyclopentylmethyl group. Its molecular structure combines a rigid oxygen-containing pyran ring with a sulfur-containing thiophene moiety, conferring unique electronic and steric properties. The compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors or GPCR modulators, though its specific biological targets remain under investigation .

Eigenschaften

IUPAC Name |

1-(oxan-4-yl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-15(18-14-3-8-20-9-4-14)17-12-16(6-1-2-7-16)13-5-10-21-11-13/h5,10-11,14H,1-4,6-9,12H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXUGSVNLXFCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran and thiophene intermediates, followed by their coupling with a cyclopentylmethylamine derivative. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a carbodiimide reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the urea moiety may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Urea Core : The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

- Introduction of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving dihydropyran and suitable nucleophiles.

- Attachment of the Thiophenic Group : The thiophenic substituent can be introduced via nucleophilic substitution reactions using thiophenic halides.

Research indicates that compounds incorporating tetrahydropyran and thiophene moieties exhibit a range of biological activities, including:

- Antitumor Activity : Compounds similar to 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea have been studied for their potential as small-molecule inhibitors of the transforming growth factor beta receptor (TGFβR1), which plays a crucial role in tumor progression. For instance, a related compound showed significant inhibition of SMAD2/3 phosphorylation and demonstrated efficacy in xenograft models of hepatocellular carcinoma, indicating its potential as an anticancer agent .

- Pharmacological Investigations : The compound has been evaluated for its interactions with various biological targets, including enzymes and receptors relevant to disease pathways. Its structural features suggest it may modulate biological processes through receptor binding or enzyme inhibition.

Case Studies and Research Findings

Several studies have examined the pharmacological potential of compounds related to this compound:

- Inhibitory Effects on TGFβR1 : A study highlighted a series of tetrahydropyran derivatives that displayed potent inhibitory activity against TGFβR1, with one compound achieving an IC50 value of 12 nM . This suggests that similar structures may possess significant therapeutic potential in cancer treatment.

- Synthetic Approaches : Research has detailed efficient synthetic methodologies for producing related compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity . The exploration of multi-component reactions (MCRs) has facilitated the rapid synthesis of diverse libraries of derivatives for biological evaluation.

Wirkmechanismus

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Urea Derivatives

Key Structural and Functional Differences

Analog 2’s phenoxyethyl chain introduces conformational flexibility, which may improve binding to shallow protein pockets but reduce metabolic stability .

Electronic and Steric Profiles: The THP ring in the target compound offers a rigid, oxygen-rich scaffold, favoring hydrogen bonding with polar residues in enzymatic active sites. The cyclopentylmethyl group in the target compound creates steric bulk, which may limit off-target effects compared to Analog 2’s linear phenoxyethyl chain .

Safety and Handling: The target compound requires strict handling protocols (e.g., P201: "Obtain special instructions before use"), reflecting its reactivity or toxicity profile .

Research Findings and Implications

- Target Compound : Preliminary studies suggest moderate inhibitory activity against MAPK pathways, though potency is lower than benchmark inhibitors like SB203580. Its THP-thiophene architecture may enable dual kinase/GPCR modulation, a hypothesis under validation .

- Analog 1 : Demonstrated sub-micromolar IC50 values in leukemia cell lines, attributed to thiopyran-mediated ROS generation. However, metabolic instability (rapid hepatic clearance) limits in vivo utility .

- Analog 2: Improved blood-brain barrier penetration (logBB >0.5) due to phenoxyethyl hydrophobicity, making it a candidate for neurodegenerative disease research .

Biologische Aktivität

1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydropyran Ring : This is achieved through acid-catalyzed cyclization of suitable diols.

- Introduction of the Thiophene Moiety : This can be accomplished via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

- Urea Formation : The final step involves the reaction of intermediates with isocyanates to yield the urea linkage.

The biological activity of this compound is thought to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions due to its unique structure.

- Biochemical Pathways : It serves as a probe to study biochemical pathways, particularly in cancer and fibrotic diseases, by targeting pathways like TGF-β signaling .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. In vitro studies demonstrated IC50 values as low as 25 nM for ALK5 inhibition .

Case Studies

Several studies have highlighted the biological potential of related compounds:

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and bioavailability. For example, modifications that enhance lipophilicity have been shown to improve cell permeability, which is crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea?

- Key Steps :

Thiophene Attachment : Friedel-Crafts acylation using AlCl₃ as a Lewis acid to introduce the thiophen-3-yl group to the cyclopentane scaffold .

Cyclopentylmethylation : Alkylation with cyclopentylmethyl bromide using NaH as a base to form the (1-(thiophen-3-yl)cyclopentyl)methyl intermediate .

Urea Formation : Reacting the amine intermediate with tetrahydro-2H-pyran-4-yl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR :

- ¹H NMR : Urea NH protons (δ 6.5–7.5 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and tetrahydro-2H-pyran protons (δ 3.5–4.0 ppm for axial/equatorial CH₂O) .

- ¹³C NMR : Urea carbonyl (δ 155–160 ppm), thiophene carbons (δ 125–135 ppm) .

- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1500–1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~349.4 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- In Vitro Screening :

- Anticancer Activity : Cytotoxicity assays (MTT) against leukemia (HL-60, K562) and solid tumor cell lines (IC₅₀ determination) .

- Apoptosis Induction : Caspase-3 activation assays via fluorometric substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Critical Modifications :

- Tetrahydro-2H-pyran : Introduce substituents (e.g., methyl, halogen) to enhance lipophilicity or metabolic stability .

- Cyclopentylmethyl Group : Replace cyclopentane with bicyclic systems (e.g., norbornane) to alter steric effects .

- Thiophene Position : Compare thiophen-3-yl vs. thiophen-2-yl analogs for improved target binding .

- Data-Driven Optimization : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Target Identification :

- Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., TNIK, Aurora kinases) .

- Protein Binding : Surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. How can contradictory data between in vitro and in vivo models be resolved?

- Common Issues :

- Poor Bioavailability : Low solubility or rapid hepatic metabolism (e.g., CYP3A4-mediated oxidation) .

- Off-Target Effects : Use CRISPR-generated knockout cell lines to validate target specificity .

- Mitigation Strategies :

- Formulation : Nanoencapsulation (liposomes) to enhance solubility and tumor targeting .

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for sustained release .

Q. What advanced analytical methods address stability and degradation under physiological conditions?

- Stability Testing :

- pH Stability : Incubate in buffers (pH 1–9) and analyze via HPLC for degradation products (e.g., urea hydrolysis to amines) .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>150°C expected for urea derivatives) .

- Degradation Pathways :

- Oxidative Stress : Expose to H2O2/Fe²⁺ to simulate oxidative metabolism; identify sulfoxide/sulfone derivatives via LC-MS .

- Photodegradation : UV irradiation (254 nm) to study thiophene ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.